Hop-17(21)-en-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

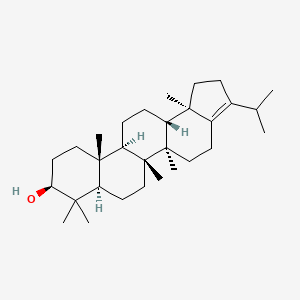

Hop-17(21)-en-3-ol is a triterpenoid compound that belongs to the hopanoid family. These compounds are known for their complex structures and biological significance. This compound is commonly found in the surface wax of plants, particularly in oat panicles and sheaths . It plays a crucial role in protecting the plant’s epidermal layer from environmental stressors such as heat and drought.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hop-17(21)-en-3beta-ol involves the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs). In a study, two triterpene synthases, AsHS1 and AsHS2, were identified in Avena strigosa (oat). By substituting certain amino acid residues in AsHS1 with those from AsHS2, researchers were able to convert AsHS1 into a hop-17(21)-en-3beta-ol synthase . The reaction conditions typically involve the expression of these enzymes in a suitable host, such as Nicotiana benthamiana, under controlled conditions.

Industrial Production Methods

Industrial production of hop-17(21)-en-3beta-ol is not well-documented, but it is likely to involve biotechnological approaches using genetically engineered microorganisms or plants. These organisms would be designed to overexpress the necessary OSCs to produce hop-17(21)-en-3beta-ol in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Hop-17(21)-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s C=C double bond at the 17(21)-position is thermally unstable and can be transformed into stable hopanes or degraded under certain conditions .

Common Reagents and Conditions

Common reagents used in the reactions of hop-17(21)-en-3beta-ol include hydrogenation catalysts like platinum oxide (PtO2) and acids such as perchloric acid in acetic acid . These conditions facilitate the conversion of hop-17(21)-en-3beta-ol into other hopanoid derivatives.

Major Products

The major products formed from the reactions of hop-17(21)-en-3beta-ol include hopanes, hop-17(21)-en-20-one, and 17,21-secohopane-17,21-dione . These products are significant in various biochemical and geological processes.

Wissenschaftliche Forschungsanwendungen

Hop-17(21)-en-3-ol has several scientific research applications:

Industry: The compound’s role in forming protective waxes makes it relevant in the development of biotechnological applications for crop protection and enhancement.

Wirkmechanismus

The mechanism of action of hop-17(21)-en-3beta-ol involves its synthesis through the cyclization of 2,3-oxidosqualene by OSCs. The enzyme AsHS2, for example, catalyzes the formation of hop-17(21)-en-3beta-ol by facilitating hydride shifting and deprotonation . The molecular targets and pathways involved include the regulation of surface wax formation in plants, which helps in protecting the epidermal layer from environmental stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hopenol B: Another triterpenoid synthesized by OSCs, similar to hop-17(21)-en-3beta-ol.

Hop-17(21)-ene-3beta-yl formate: A newly identified compound from the roots of Centaurea pumilio.

3-beta-hydroxyhop-17(21)-ene: A known triterpenoid with similar structural features.

Uniqueness

Hop-17(21)-en-3-ol is unique due to its specific role in forming surface waxes in plants, which is crucial for their protection against environmental stress. Its synthesis and transformation pathways also provide valuable insights into the biochemical processes involved in triterpenoid formation.

Eigenschaften

IUPAC Name |

(5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBQQMHTQXHLJU-JFAFVJIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B571063.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)

![3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol](/img/structure/B571074.png)

![3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B571084.png)

![4-Bromo-7-phenyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571085.png)